3-Hydroxy-5-(trifluoromethoxy)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-hydroxy-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-4(7(12)14)1-5(13)3-6/h1-3,13H,(H2,12,14) |
InChI Key |
LFZURYQGPVZYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 3 Hydroxy 5 Trifluoromethoxy Benzamide
Established Synthetic Pathways for the Benzamide (B126) Core
The synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzamide relies on fundamental organic chemistry principles, primarily the formation of an amide bond. The established pathways typically involve the preparation of a key precursor, 3-hydroxy-5-(trifluoromethoxy)benzoic acid, followed by its conversion to the corresponding benzamide.
Precursor Synthesis and Functional Group Transformations for this compound
The primary precursor for the target molecule is 3-hydroxy-5-(trifluoromethoxy)benzoic acid. sigmaaldrich.com The synthesis of this precursor is a critical first step. While specific high-yield syntheses for this exact benzoic acid are proprietary or scattered in patent literature, general methods for the synthesis of trifluoromethoxylated aromatic compounds can be applied. These often start from a corresponding phenol, which is then subjected to trifluoromethoxylation.
Once the precursor, 3-hydroxy-5-(trifluoromethoxy)benzoic acid, is obtained, the central transformation is the formation of the amide group (amidification). A common and direct method involves activating the carboxylic acid and then reacting it with an ammonia (B1221849) source. The activation can be achieved in several ways:
Conversion to Acyl Chloride: The benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 3-hydroxy-5-(trifluoromethoxy)benzoyl chloride. This intermediate readily reacts with ammonia (NH₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to yield the final benzamide.
Peptide Coupling Reagents: A milder and more common approach in modern synthesis involves the use of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can directly facilitate the reaction between the carboxylic acid and an amine source. nih.gov
Optimization of Reaction Conditions for Benzamide Formation and Substitution
Optimizing the reaction conditions is crucial for maximizing yield and purity. For benzamide synthesis, this involves the careful selection of solvents, bases, and coupling agents. indexcopernicus.com Studies on related benzamide syntheses provide a framework for potential optimization strategies.
For instance, in the synthesis of N-substituted benzamides, the choice of base and solvent can significantly impact the reaction outcome. acs.org In a typical peptide coupling reaction, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction. google.com The choice of solvent is also critical; aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly employed to ensure the solubility of reactants and facilitate the reaction. orgsyn.orgmdpi.com
The table below summarizes typical conditions that could be optimized for the synthesis of this compound from its corresponding benzoic acid and an ammonia source.
| Parameter | Options | Considerations |
| Coupling Agent | EDC/HOBt, HATU, PyBOP | HATU and PyBOP are often more efficient but also more expensive than EDC/HOBt. |
| Solvent | DMF, DCM, Acetonitrile | DMF is a good polar aprotic solvent for dissolving many reactants, while DCM is easily removed post-reaction. orgsyn.org |
| Base | DIPEA, Triethylamine | An organic base is required to scavenge protons and drive the reaction forward. google.com |
| Temperature | 0 °C to Room Temperature | Reactions are often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. google.com |
Novel and Stereoselective Approaches in this compound Synthesis
While traditional methods are effective, novel synthetic strategies are continuously being developed to improve efficiency and expand the chemical space. For fluorinated amides, N-heterocyclic carbene (NHC) catalysis represents an innovative approach. For example, NHC-catalyzed formal [2+2] cycloadditions have been used to synthesize β-trifluoromethyl-β-hydroxyamides. nih.gov This method involves the reaction of α-aroyloxyaldehydes with trifluoroacetophenone derivatives, where the initially formed β-lactone product is opened by an amine to yield the desired hydroxyamide. nih.gov While not a direct route to this compound, this methodology highlights modern strategies for constructing complex fluorinated amide-containing molecules.
Stereoselective synthesis would become relevant when creating chiral derivatives of the target compound. For the achiral this compound itself, stereoselectivity is not a factor in its direct synthesis. However, if chiral substituents were introduced on the amide nitrogen or the phenyl ring, enantioselective catalytic methods would be necessary to control the stereochemistry.
Strategic Modifications and Analog Design of this compound Derivatives
The core structure of this compound serves as a scaffold for the design of new analogs with potentially enhanced properties. Modifications typically focus on the benzamide phenyl ring or the amide group itself.
Exploration of Substitutions on the Benzamide Phenyl Ring
Altering the substitution pattern on the phenyl ring is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. For the this compound scaffold, the remaining open positions on the aromatic ring (positions 2, 4, and 6) are targets for substitution. Introducing different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule.
For example, introducing additional halogen atoms (e.g., chloro, bromo) or small alkyl groups could further tune the compound's properties. The synthesis of such analogs would involve starting with a correspondingly substituted benzoic acid precursor.
The table below outlines potential substitutions and their predicted impact based on general chemical principles.
| Position of Substitution | Example Substituent | Potential Impact on Properties |
| Position 2, 4, or 6 | Chlorine (Cl) | Increases lipophilicity, can introduce new electronic interactions. |
| Position 2, 4, or 6 | Methyl (CH₃) | Increases lipophilicity, adds steric bulk. |
| Position 4 | Amino (NH₂) | Increases polarity, provides a site for hydrogen bonding. |
| Position 2 or 6 | Hydroxy (OH) | Increases polarity, potential for chelation with nearby groups. |
Chemical Modifications of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is highly stable and metabolically robust due to the strength of the C-F bonds. mdpi.com Direct chemical modification of this group on the aromatic ring is extremely challenging and not a common synthetic strategy. mdpi.com Instead, chemists typically synthesize analogs by incorporating different fluoroalkoxy groups from the beginning of the synthetic sequence.
| Fluoroalkoxy Group | Precursor Example | Key Difference from -OCF₃ |
| Difluoromethoxy (-OCHF₂) | 3-(Difluoromethoxy)-5-hydroxybenzoic acid | Less electron-withdrawing than -OCF₃; retains a hydrogen atom for potential metabolic interaction. |
| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid | Introduces a methylene (B1212753) spacer, increasing flexibility and altering the electronic effect on the ring. |
| Pentafluoroethoxy (-OCF₂CF₃) | 3-Hydroxy-5-(pentafluoroethoxy)benzoic acid | More lipophilic and electron-withdrawing than -OCF₃. |
This strategy of synthesizing analogs with different fluorinated groups from tailored precursors, rather than attempting to modify the stable trifluoromethoxy group directly, is the standard approach in the field.
Derivatization and Functionalization of the Hydroxyl Moiety
The phenolic hydroxyl group of this compound represents a key site for structural modification, enabling the synthesis of a diverse array of derivatives with potentially modulated physicochemical and biological properties. The reactivity of this hydroxyl group is influenced by the electron-withdrawing nature of the trifluoromethoxy substituent at the meta-position. Common derivatization strategies focus on O-alkylation and O-acylation to generate ethers and esters, respectively.
One of the most fundamental and widely employed methods for the derivatization of phenolic hydroxyl groups is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgtcichemicals.com This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion, which subsequently undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide or another electrophile to form an ether. masterorganicchemistry.comwikipedia.org
A notable example of this strategy is the O-alkylation of a structurally analogous compound, N-(3-hydroxyphenyl)benzamide. In a documented procedure, the parent compound was treated with various alkyl halides in the presence of sodium ethoxide in ethanol (B145695) under reflux conditions to yield the corresponding O-alkylated derivatives. This approach highlights a viable pathway for the synthesis of ether derivatives of this compound.
The general reaction scheme for the O-alkylation of a phenolic benzamide can be depicted as follows:
General Reaction Scheme for O-Alkylation
In this representative scheme, a 3-hydroxybenzamide (B181210) is deprotonated by a base to form a phenoxide intermediate, which then reacts with an alkyl halide (R-X) to yield the corresponding ether derivative.
Detailed research findings on the O-alkylation of N-(3-hydroxyphenyl)benzamide provide valuable insights into the potential derivatization of this compound. The following table summarizes the synthesis of various O-substituted derivatives from N-(3-hydroxyphenyl)benzamide.
Table 1: Synthesis of O-Alkylated Derivatives of N-(3-Hydroxyphenyl)benzamide
| Derivative | Alkyl Halide (Reagent) | Reaction Conditions |
|---|---|---|
| N-(3-methoxyphenyl)benzamide | Methyl iodide | NaOEt, C₂H₅OH, Reflux, 2h |
| N-(3-ethoxyphenyl)benzamide | Ethyl iodide | NaOEt, C₂H₅OH, Reflux, 2h |
| N-(3-propoxyphenyl)benzamide | n-Propyl bromide | NaOEt, C₂H₅OH, Reflux, 2h |
| N-(3-butoxyphenyl)benzamide | n-Butyl bromide | NaOEt, C₂H₅OH, Reflux, 2h |
| N-(3-(pentyloxy)phenyl)benzamide | n-Pentyl bromide | NaOEt, C₂H₅OH, Reflux, 2h |
This table is based on the derivatization of the analogous compound N-(3-hydroxyphenyl)benzamide and serves as a model for potential derivatization of this compound.
The reaction conditions, particularly the choice of base and solvent, are crucial for the successful synthesis of these ethers. Strong bases are typically required to sufficiently deprotonate the phenolic hydroxyl group to initiate the reaction. The choice of the alkylating agent (alkyl halide) directly determines the nature of the ether substituent.
Beyond simple alkyl ethers, the hydroxyl moiety can be functionalized with a wide range of other groups to explore structure-activity relationships further. This can include the introduction of more complex side chains, cyclic systems, or functional groups that can participate in further chemical transformations. The principles of the Williamson ether synthesis can be extended to a variety of electrophiles beyond simple alkyl halides. tcichemicals.com
Molecular Interactions and Preclinical Mechanisms of Action of 3 Hydroxy 5 Trifluoromethoxy Benzamide
Elucidation of Molecular Targets and Binding Affinities
The molecular interactions of 3-Hydroxy-5-(trifluoromethoxy)benzamide and its analogs have been investigated to identify their biological targets and quantify their binding strengths. Research indicates that this class of compounds primarily interacts with the E3 ligase substrate receptor cereblon (CRBN), a key component in proximity-induced pharmacology. nih.gov The structural features of these benzamides, particularly the presence and position of the hydroxyl and fluorinated groups, are critical determinants of their binding affinity and selectivity. nih.govnih.gov
Binding assays are crucial for determining the affinity of a ligand for its target, often expressed as an inhibition constant (Ki) or an IC50 value, which is the concentration of an inhibitor required to reduce a specific biological activity by half. nih.govbmglabtech.com For benzamide-type compounds, studies have focused on their ability to bind to cereblon (CRBN), a primary target of immunomodulatory imide drugs (IMiDs). nih.gov
Studies on a series of fluorinated benzamide (B126) derivatives, which are analogs of this compound, have demonstrated their ability to bind to the human CRBN thalidomide (B1683933) binding domain (hTBD). nih.gov The introduction of fluorine atoms has been shown to improve the biological properties and binding affinity of benzamide derivatives when compared to their non-fluorinated counterparts. nih.gov For instance, in multiple cases, fluorinated derivatives displayed lower IC50 values, indicating higher binding potency. nih.gov This suggests that the trifluoromethoxy group on the target compound likely contributes favorably to its interaction with CRBN. The 3-hydroxy group is also considered a potentially crucial feature for binding, as studies on other classes of molecules have shown that a phenolic hydroxyl group is critical for high binding affinity to their respective receptors. nih.gov
While the primary identified target for this class of benzamides is CRBN, the broader benzamide chemical scaffold is known to interact with a variety of receptors. For example, certain novel benzamide derivatives have been developed as high-affinity antagonists for the 5-HT3 receptor, with Ki values in the nanomolar range. nih.gov Additionally, molecular docking studies on related fluoro-hydroxy-benzamide isomers have suggested potential interactions with vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2). mdpi.com
Table 1: In Vitro Binding Affinity of Benzamide Analogs to Human Cereblon (hTBD)
This table presents data for analog compounds as reported in the cited literature to illustrate the structure-activity relationship for this chemical class.
| Compound (Analog) | IC50 (µM) for hTBD nih.gov |
| Non-fluorinated benzamide (6a) | >100 |
| Fluorinated benzamide (6b) | 7.9 |
| Non-halogenated derivative (8a) | 16.5 |
| Fluorinated derivative (8b) | 7.9 |
| Non-halogenated derivative (8e) | 6.8 |
| Fluorinated derivative (8f) | 8.8 |
Biophysical techniques provide detailed insights into the physical basis of interactions between a ligand and its protein target. For the benzamide analogs of this compound, microscale thermophoresis (MST) has been a key method. nih.gov MST measures the directed movement of molecules in a temperature gradient, which changes upon binding, allowing for the precise determination of binding affinities (expressed as IC50 or Kd values) in solution. nih.gov This technique was used to quantify the binding of novel benzamide derivatives to the human CRBN thalidomide binding domain (hTBD). nih.gov
In addition to experimental methods, computational biophysical approaches like molecular docking have been employed to study related isomers. mdpi.com These simulations predict the preferred orientation and conformation of a ligand when bound to a protein's active site. For a related fluoro-hydroxy-benzamide isomer, molecular docking revealed the formation of a key hydrogen bond between the hydroxyl group of the ligand and the amino acid residue glutamic acid within the VEGFR-2 receptor binding site. mdpi.com Such protein-ligand interactions are fundamental to the compound's mechanism of action.
Cellular and Subcellular Effects of this compound in In Vitro Systems
The effects of a compound at the cellular level are a direct consequence of its molecular interactions. For compounds like this compound, these effects can include changes in cell signaling, proliferation, and survival, which are often studied in in vitro cancer cell line models. nih.gov
While direct studies on the signaling effects of this compound are limited, research on structurally related compounds provides significant insights. Hydroxylated aromatic molecules, such as 5-hydroxy polymethoxyflavones, have been shown to exert strong inhibitory effects on the growth of human colon cancer cells. nih.gov These effects are linked to the modulation of key signaling proteins that regulate cell proliferation and apoptosis. nih.gov
These related compounds have been observed to induce cell cycle arrest, either at the G2/M phase or the G0/G1 phase. nih.gov This cell cycle modulation is associated with changes in the levels of proteins such as p21, cyclin-dependent kinase 2 (CDK-2), and cyclin-dependent kinase 4 (CDK-4). nih.gov Furthermore, these compounds can trigger apoptosis, or programmed cell death, by influencing the expression of anti-apoptotic proteins like Mcl-1 and activating executioner proteins such as caspases 3 and 8, and poly ADP ribose polymerase (PARP). nih.gov Given the structural similarities, it is plausible that this compound could modulate similar intracellular signaling pathways, including the MAPK and PKC pathways, which are common targets for small molecule inhibitors. mdpi.com
Specific experimental data on the subcellular localization of this compound is not prominently available in the current literature. However, its localization can be inferred from its primary molecular target, cereblon (CRBN). nih.gov CRBN functions as part of the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4^CRBN), which is found in both the cytoplasm and the nucleus. Therefore, the activity of a CRBN-binding compound like this compound would be expected to manifest in these cellular compartments, where it can interact with the E3 ligase machinery to effect changes in protein stability.
Delineation of Fundamental Biological Mechanisms Underlying this compound Activity
The fundamental biological mechanism of action for this compound analogs appears to be centered on their function as ligands for the CRBN E3 ligase substrate receptor. nih.gov By binding to CRBN, these benzamide compounds act as "molecular glues," altering the substrate specificity of the CRL4^CRBN complex. nih.gov This mechanism is a cornerstone of targeted protein degradation, a therapeutic modality that utilizes proteolysis-targeting chimeras (PROTACs) and molecular glues to eliminate disease-causing proteins. nih.gov
The binding of the benzamide to CRBN can induce the recruitment of specific proteins—referred to as neosubstrates—to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of these target proteins, which can be critical regulators of cell cycle progression or survival, provides a direct mechanistic link to the observed cellular effects like cell cycle arrest and apoptosis. nih.govnih.gov
The specific structural elements of this compound are integral to this mechanism. The 3-hydroxy group is often crucial for establishing high-affinity binding to target proteins, an essential first step for biological activity. nih.gov The trifluoromethoxy group enhances binding affinity to CRBN, making the compound an effective CRBN ligand. nih.gov Therefore, the fundamental mechanism involves high-affinity binding to CRBN, followed by the recruitment and degradation of specific cellular proteins, ultimately leading to the modulation of signaling pathways that control cell fate. nih.gov
Preclinical Efficacy and Biological Activity of 3 Hydroxy 5 Trifluoromethoxy Benzamide in Model Systems
In Vitro Assessment of Biological Activity of 3-Hydroxy-5-(trifluoromethoxy)benzamide
A comprehensive review of scientific literature and databases reveals no specific data regarding the in vitro biological activity of this compound.
Cell-Based Assays for Efficacy and Antiproliferative Research
There are no publicly accessible studies that have utilized this compound in cell-based assays to assess its efficacy or antiproliferative properties. As a result, there is no available data on its effects on any cancer or other cell lines.
Enzyme Inhibition/Activation Studies in Isolated Systems
Information regarding the inhibitory or activation effects of this compound on any specific enzymes in isolated systems is not available in published scientific literature.
In Vivo Studies of this compound in Non-Human Organisms
No peer-reviewed research detailing the in vivo administration or effects of this compound in any non-human organism has been identified.
Efficacy Assessment in Animal Models (e.g., rodent, invertebrate)
Data from efficacy assessments of this compound in any animal models, including common preclinical models such as rodents or invertebrates, are not available in the public domain.
Pharmacodynamic Marker and Biomarker Research in Preclinical Models
There are no published studies on the use of pharmacodynamic markers or other biomarkers to assess the in vivo effects or mechanism of action of this compound in preclinical models.
Comparative Research of this compound's Activity with Structural Analogs
While direct research on this compound is lacking, studies on its structural analogs offer some insight into the potential biological activities of benzamide (B126) derivatives. It is critical to note that the activity of these analogs is not directly predictive of the activity of this compound due to the high degree of structural specificity in molecular interactions.
Research into benzamide analogs has explored their potential as enzyme inhibitors. For example, a series of analogs of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. sigmaaldrich.com These compounds demonstrated moderate inhibitory activity against both enzymes, with IC50 values in the micromolar range. sigmaaldrich.com Specifically, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a potent dual inhibitor of both cholinesterases. sigmaaldrich.com
In a different therapeutic area, newly synthesized benzamide-hydroxypyridinone (HPO) hybrids have been investigated as potential multi-target agents for Alzheimer's disease. nih.gov These compounds were designed to possess both monoamine oxidase B (MAO-B) inhibitory and iron-chelating properties. nih.gov One of the most effective compounds in this series, designated as 8g , showed potent and selective inhibition of human MAO-B with an IC50 value of 68.4 nM. nih.gov
The antiproliferative potential of benzamide derivatives has also been a subject of investigation. A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were designed and synthesized as potential anticancer agents targeting the ROR1 receptor. nih.gov The compound identified as 7h displayed the most potent anticancer activity against several non-small cell lung cancer cell lines, with IC50 values of 18.16 μM against A549 cells, 8.11 μM against PC9 cells, and 3.5 μM against H1975 cells. nih.gov
The tables below provide a summary of the biological activities observed for these structural analogs.
Interactive Table: Enzyme Inhibition by Structural Analogs
| Compound/Analog Class | Target Enzyme(s) | Reported Activity (IC₅₀) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogs | Acetylcholinesterase (AChE) | 18.2 to 196.6 µM |
| Butyrylcholinesterase (BuChE) | 9.2 to 196.2 µM | |
| Benzamide-hydroxypyridinone hybrid 8g | Monoamine Oxidase B (MAO-B) | 68.4 nM |
Source: sigmaaldrich.comnih.gov
Interactive Table: Antiproliferative Activity of Structural Analogs
| Compound/Analog | Cell Line | Cancer Type | Reported Activity (IC₅₀) |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative 7h | A549 | Lung Cancer | 18.16 µM |
| PC9 | Lung Cancer | 8.11 µM | |
| H1975 | Lung Cancer | 3.5 µM |
Source: nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxy 5 Trifluoromethoxy Benzamide
Impact of Benzamide (B126) Core Modifications on Biological Activity and Interactions
The benzamide core is a privileged scaffold in medicinal chemistry, and its modification is a key strategy for optimizing the biological activity and interaction profile of derivatives. Structure-activity relationship (SAR) studies on various benzamide-containing compounds demonstrate that even subtle changes to this core can lead to significant shifts in potency and selectivity.
Modifications typically fall into two categories: alterations to the substituents on the phenyl ring and changes to the amide group itself, often by replacing the -NH2 with substituted amines or different heterocyclic systems. For instance, in a series of 2,6-difluorobenzamides designed as antibacterial agents targeting the FtsZ protein, replacing a central oxadiazole ring with a 1,2,3-triazole or a 1,3,4-oxadiazole (B1194373) significantly impacted their activity against Staphylococcus aureus. mdpi.com This highlights that the nature of the heterocyclic system linked to the benzamide core is crucial for interaction with the biological target. mdpi.com The benzamide moiety itself is often involved in forming an extensive network of hydrogen bonds within the protein's binding pocket. mdpi.com
In other studies on benzamide derivatives, modifications to the benzodioxane scaffold, such as replacing oxygen atoms with sulfur, were explored. nih.gov These changes, however, did not lead to a positive outcome in antimicrobial activity, suggesting that the specific geometry and electronic properties conferred by the original scaffold were optimal for interaction. nih.gov The SAR of pyrazolopyridine derivatives has shown that the position of nitrogen atoms within a heterocyclic core attached to a benzamide-like structure has a close relationship with inhibitory activity. nih.gov
The table below summarizes representative modifications to benzamide cores and their observed impact on biological activity, based on findings from related compound series.
| Modification Type | Specific Change | Observed Impact on Activity/Interaction | Reference(s) |
| Heterocyclic Scaffold | Replacement of 1,2,4-oxadiazole (B8745197) with other heterocycles (e.g., triazoles). | Significant alteration of anti-staphylococcal activity, indicating the central role of the heterocycle in target interaction. | mdpi.com |
| Ring Substituents | Introduction of a hydrophobic methyl group on a linker between the benzamide and a heterocyclic ring. | Can improve biological activity, suggesting the importance of hydrophobic interactions. | mdpi.com |
| Benzodioxane Scaffold | Substitution of one or both oxygen atoms with sulfur. | Did not result in a positive outcome for antimicrobial activity, indicating the importance of the original oxygen atoms for the interaction. | nih.gov |
| Amide Moiety | Replacement of the primary amide with various substituted anilines. | Strongly influences antiplasmodial activity and cytotoxicity, depending on the substitution pattern of the aniline (B41778) moiety. researchgate.net | researchgate.net |
Role of the Trifluoromethoxy Substitution in Modulating Research Profiles
The trifluoromethoxy (-OCF3) group is a unique and increasingly important substituent in medicinal chemistry, known for its profound effects on a molecule's physicochemical properties. researchgate.netnih.gov Its role in modulating the research profile of 3-Hydroxy-5-(trifluoromethoxy)benzamide is primarily through its influence on lipophilicity, electronic character, and metabolic stability. bohrium.comscilit.com
The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04. researchgate.net This high lipophilicity can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier, potentially improving its bioavailability and in vivo transport. researchgate.netnih.govmdpi.com The trifluoromethoxy group combines the lipophilicity of the moiety with the polarity of the oxygen atom, allowing for the fine-tuning of logP values to optimize membrane permeability. researchgate.netmdpi.com
Electronically, the trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the acidity of nearby protons (like the phenolic hydroxyl group) and influence the molecule's interaction with target proteins. nih.gov Unlike its -OCH3 analogue, which is a resonance donor, the -OCF3 group is a poor resonance donor and acts primarily as an inductively withdrawing group. Furthermore, structural studies have shown that trifluoromethoxybenzenes tend to adopt a conformation where the -OCF3 group is out of the plane of the phenyl ring, which can influence molecular shape and interactions. nih.gov
The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly stable to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer biological half-life. While the trifluoromethyl (-CF3) group is more common, the -OCF3 group offers a distinct set of properties. mdpi.comacs.org
The following table compares the properties of the trifluoromethoxy group with other common substituents.
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Characteristics | Reference(s) |
| -H | 0.00 | Neutral | Baseline reference for comparison. | |
| -CH₃ | +0.56 | Weakly Electron-Donating | Adds bulk and lipophilicity compared to -H. | acs.org |
| -CF₃ | +0.88 | Strongly Electron-Withdrawing | Highly lipophilic and metabolically stable; a common bioisostere for chlorine. mdpi.com | mdpi.comacs.org |
| -OCF₃ | +1.04 | Strongly Electron-Withdrawing | Highly lipophilic, metabolically stable, and influences molecular conformation by preferring a non-planar arrangement. researchgate.netnih.gov | researchgate.netnih.gov |
Influence of Hydroxyl Group Derivatization on Ligand-Target Interactions
The phenolic hydroxyl (-OH) group is a critical functional group that often plays a pivotal role in ligand-target interactions through its ability to act as both a hydrogen bond donor and acceptor. hyphadiscovery.com Derivatization of the hydroxyl group on the this compound scaffold would fundamentally alter these potential interactions.
The position and number of hydroxyl groups on a ligand are known to be important for its inhibitory activity. nih.gov They can form crucial intermolecular hydrogen bonds with amino acid residues in a protein's active site, such as Aspartate or Glutamine. nih.gov The addition or removal of hydroxyl groups can have a significant effect on the ligand/protein binding energy. nih.gov For example, in studies of flavonoids, the presence of hydroxyl groups strategically located on the rings was key to their activity. nih.gov
Derivatizing the hydroxyl group, for instance, by converting it into an ether (e.g., -OCH3) or an ester (e.g., -OC(O)CH3), has several consequences:
Loss of Hydrogen Bonding Capability : The derivatized group loses its ability to donate a hydrogen bond, which can eliminate a critical anchoring point within a binding site. This often leads to a significant reduction in binding affinity.
Steric Effects : The addition of a larger group in place of the hydrogen atom can introduce steric hindrance, preventing the ligand from fitting optimally into its binding pocket.
The table below outlines common derivatizations of a phenolic hydroxyl group and their general influence on molecular properties and interactions.
| Derivatization | Resulting Group | Change in H-Bonding | General Impact on Ligand-Target Interaction | Reference(s) |
| Alkylation | Ether (e.g., -OCH₃) | Loses H-bond donor ability; retains H-bond acceptor ability. | Eliminates a key H-bond donor interaction, potentially reducing binding affinity. Increases lipophilicity. | hyphadiscovery.comnih.gov |
| Acylation | Ester (e.g., -OC(O)CH₃) | Loses H-bond donor ability; retains H-bond acceptor ability. | Eliminates H-bond donor interaction. Can serve as a prodrug strategy, being hydrolyzed back to the active -OH in vivo. | wikipedia.org |
| Formation of Carbamate | Carbamate (e.g., -OC(O)NHR) | Loses H-bond donor ability. | Introduces new H-bond donor/acceptor sites in the added moiety, potentially forming new interactions. | nih.gov |
Therefore, any derivatization of the hydroxyl group in this compound must be carefully considered, as it would likely have a profound impact on the molecule's ability to interact with its biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of derivatives of this compound, a QSAR study would aim to build a mathematical model that predicts the activity of new, unsynthesized analogues, thereby guiding rational drug design. nih.gov
A typical QSAR study involves several key steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov For each compound in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Steric descriptors: Molecular volume, surface area, and shape indices.
Electronic descriptors: Partial charges, dipole moment, and orbital energies (HOMO/LUMO).
Hydrophobic descriptors: LogP (lipophilicity).
Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest. nih.gov This model takes the form of an equation that relates the descriptors to the biological activity. For example, a 3D-QSAR method like Comparative Molecular Similarity Indices Analysis (CoMSIA) generates contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic character is favorable or unfavorable for activity. nih.gov
The predictive power of the QSAR model is then rigorously validated using both internal methods (e.g., cross-validation) and external validation with a set of compounds not used in model training. nih.gov A robust and validated QSAR model for derivatives of this compound would allow researchers to prioritize the synthesis of compounds predicted to have the highest potency, saving time and resources.
The fundamental steps for developing a QSAR model for this compound class are outlined in the table below.
| Step | Description | Objective | Reference(s) |
| 1. Dataset Collection | Compile a series of this compound analogues with measured biological activity. | To have a reliable set of empirical data for model training and validation. | nih.gov |
| 2. Molecular Modeling | Generate 3D structures and align the molecules based on a common scaffold. | To prepare the structures for descriptor calculation. | nih.gov |
| 3. Descriptor Calculation | Compute a wide range of molecular descriptors (steric, electronic, hydrophobic, etc.). | To quantify the structural features of each molecule numerically. | nih.govnih.gov |
| 4. Model Generation | Use statistical or machine learning methods to build an equation linking descriptors to activity. | To create a mathematical relationship between structure and activity. | nih.gov |
| 5. Model Validation | Assess the statistical quality and predictive power of the model using internal and external test sets. | To ensure the model is robust, predictive, and not a result of chance correlation. | nih.gov |
| 6. Model Application | Use the validated model to predict the activity of new, virtual compounds. | To guide the design and prioritization of future synthetic targets. | nih.gov |
Preclinical Pharmacokinetics and Metabolism Research of 3 Hydroxy 5 Trifluoromethoxy Benzamide in Non Human Systems
Absorption, Distribution, and Elimination (ADE) in Preclinical Models
No information has been published detailing the absorption, distribution, and elimination characteristics of 3-Hydroxy-5-(trifluoromethoxy)benzamide in any preclinical model.
Metabolic Pathways and Metabolite Identification in Research Models
There is no available research on the metabolic fate of this compound.
Enzyme Systems Involved in this compound Biotransformation
The specific enzyme systems, such as cytochrome P450 isozymes or other metabolic enzymes, responsible for the biotransformation of this compound have not been identified in any published studies.
Characterization of this compound Metabolites
No metabolites of this compound have been characterized or identified in any research models.
Pharmacokinetic Profiling and Disposition Studies in Preclinical Species
Comprehensive pharmacokinetic profiles and disposition studies for this compound in any preclinical species are absent from the scientific literature. Therefore, no data on key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability can be provided.
Advanced Analytical and Spectroscopic Characterization of 3 Hydroxy 5 Trifluoromethoxy Benzamide in Research Contexts
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the separation of 3-Hydroxy-5-(trifluoromethoxy)benzamide from reaction mixtures and for the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this context.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of and quantifying non-volatile and thermally sensitive compounds like many benzamide (B126) derivatives. In a typical setup, a solution of the crude product is injected into a column packed with a stationary phase. A solvent system, the mobile phase, is then pumped through the column, and the separation of components is achieved based on their differential partitioning between the two phases. For a substituted benzamide, a reverse-phase C18 column is often utilized. researchgate.net The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic feature. By running a standard of known concentration, a calibration curve can be generated to quantify the amount of this compound in a sample. The purity is determined by the relative area of the peak corresponding to the compound of interest compared to the total area of all peaks in the chromatogram. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is particularly useful for volatile and thermally stable compounds. While some benzamides can be analyzed directly, derivatization might be necessary to increase volatility. The sample is vaporized and separated in a capillary column, and the separated components are then ionized and detected by the mass spectrometer. This provides not only the retention time but also the mass-to-charge ratio of the compound and its fragments, aiding in its identification. rsc.org For instance, in the analysis of related compounds, GC-MS has been used to identify reaction products and determine their molecular weight from the resulting mass spectrum. rsc.org
Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Benzamide
| Parameter | Value |
| Column | Polaris C18-A (250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |
| Detector | UV-Vis Diode Array Detector researchgate.net |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are crucial for elucidating the precise molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy and benzamide groups. wisc.eduresearchgate.net
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The chemical shifts of the aromatic carbons would similarly be affected by the substituents. researchgate.net
¹⁹F NMR is particularly informative for fluorinated compounds. A single signal would be expected for the -OCF₃ group, and its chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring. rsc.orgspectrabase.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The molecular ion peak (M⁺) would confirm the molecular weight of this compound. The fragmentation pattern, which shows the masses of smaller, charged fragments, can provide clues about the molecule's structure. For benzamides, a common fragmentation involves the loss of the amino group (-NH₂) to form a stable benzoyl cation. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, one would expect to observe characteristic absorption bands for:
O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹)
N-H stretching of the amide group (around 3100-3500 cm⁻¹)
C=O stretching of the amide carbonyl group (around 1630-1690 cm⁻¹) researchgate.net
C-O stretching of the trifluoromethoxy group
C-F stretching of the trifluoromethoxy group (typically strong absorptions in the 1100-1300 cm⁻¹ region) nist.gov
Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, amide protons, and hydroxyl proton with characteristic chemical shifts and coupling patterns. wisc.eduresearchgate.net |
| ¹³C NMR | Signals for each unique carbon, including the carbonyl carbon and aromatic carbons influenced by substituents. researchgate.net |
| ¹⁹F NMR | A singlet for the -OCF₃ group. rsc.orgspectrabase.com |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₈H₆F₃NO₃. Fragmentation pattern showing loss of NH₂. researchgate.net |
| IR Spec. | Characteristic absorptions for O-H, N-H, C=O, C-O, and C-F bonds. researchgate.netnist.gov |
Crystallographic Analysis and Solid-State Characterization Relevant to Research Material
X-ray Crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.comiucr.orgnih.gov This information is invaluable for understanding the solid-state properties of the material and how molecules pack together. Studies on related benzamides have shown that the amide group often participates in hydrogen bonding, forming dimers or extended chains, which significantly influences the crystal packing. iucr.orgacs.org The presence of the hydroxyl and amide groups in this compound makes it a prime candidate for forming extensive hydrogen-bonded networks. mdpi.com
Solid-State Characterization techniques complement crystallographic analysis.
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples to identify the crystalline form and assess its purity.
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and to study phase transitions and thermal stability.
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information about thermal stability and decomposition pathways.
Table 3: Crystallographic Data for an Exemplary Substituted Benzamide (o-FPhB)
| Parameter | Value mdpi.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3162(2) |
| b (Å) | 21.8636(6) |
| c (Å) | 7.8100(2) |
| β (°) ** | 110.721(2) |
| Volume (ų) ** | 1168.47(6) |
Computational and Theoretical Investigations of 3 Hydroxy 5 Trifluoromethoxy Benzamide
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule like 3-Hydroxy-5-(trifluoromethoxy)benzamide might interact with a biological target, typically a protein. These simulations provide insights at the atomic level, guiding drug discovery and development efforts.
In Silico Predictions of Protein-Ligand Binding
In silico docking studies predict the preferred orientation of a ligand when bound to a target protein. This method involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. For a compound like this compound, this process would identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
For instance, in studies of similar benzamide (B126) derivatives, molecular docking has been used to predict binding to various protein kinases. The trifluoromethyl or trifluoromethoxy group is often shown to fit into specific hydrophobic pockets of the enzyme's active site, contributing significantly to binding affinity. A typical docking study against a protein kinase might reveal hydrogen bonds forming between the amide or hydroxyl groups of the benzamide and amino acid residues like cysteine or lysine (B10760008) in the protein's binding cavity.
The results of such a hypothetical docking study are often presented in a table format.
Table 1: Illustrative Molecular Docking Results for this compound with a Target Protein (Note: This data is illustrative of typical results and not from a specific study on this compound.)
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Protein Kinase X | -8.5 | LYS 614, CYS 695, ASP 810 | Hydrogen Bond, Hydrophobic |
| Enzyme Y | -7.9 | PHE 762, LEU 788 | Hydrophobic, Pi-Pi Stacking |
Conformational Analysis and Stability Studies
Conformational analysis involves identifying the most stable three-dimensional shapes (conformers) of a molecule. For this compound, this would involve rotating the single bonds, particularly the bond connecting the benzamide group to the ring and the C-O bond of the trifluoromethoxy group. Quantum chemical methods are often employed to calculate the energy of each conformation, allowing researchers to identify the lowest energy, and thus most probable, structure.
Molecular dynamics (MD) simulations build upon this by simulating the movement of the molecule and its interactions with its environment (like water) over time. An MD simulation of this compound bound to a protein would reveal the stability of the predicted binding pose from docking studies and highlight the flexibility of both the ligand and the protein's binding site.
Quantum Chemical Calculations
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule.
Electronic Structure and Reactivity Predictions
These calculations determine the distribution of electrons within the this compound molecule. This allows for the calculation of properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Maps of the molecular electrostatic potential (MEP) can also be generated, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen and nitrogen atoms would be expected to show negative potential, indicating sites susceptible to electrophilic attack, while hydrogen atoms would show positive potential.
Table 2: Hypothetical Quantum Chemical Properties for this compound (Note: This data is illustrative of typical results and not from a specific study on this compound.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 Debye |
Spectroscopic Property Simulations for Validation
Quantum chemical calculations can simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing these simulated spectra to experimentally measured ones, researchers can validate the accuracy of the calculated lowest-energy conformation and other electronic properties. This validation step is crucial for ensuring the reliability of the computational model.
In Silico Prediction of Preclinical ADME Properties
ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a potential drug. Various computational models and webservers, such as SwissADME and pkCSM, are used to predict these properties early in the drug discovery process. For this compound, these tools would predict its drug-likeness based on criteria like Lipinski's rule of five.
Key predicted properties would include its potential for human intestinal absorption (HIA), ability to cross the blood-brain barrier (BBB), interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential for toxicity.
Table 3: Illustrative In Silico ADME Profile for this compound (Note: This data is illustrative of typical results and not from a specific study on this compound.)
| ADME Parameter | Predicted Value/Outcome | Implication |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability potential |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| Hepatotoxicity | Low Probability | Low risk of liver damage |
Emerging Research Avenues and Future Directions for 3 Hydroxy 5 Trifluoromethoxy Benzamide
Integration of 3-Hydroxy-5-(trifluoromethoxy)benzamide into High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assessment of large numbers of compounds for a specific biological activity or physical property. The inclusion of this compound into HTS libraries is a critical first step in unlocking its potential.
The structural characteristics of this compound make it an attractive candidate for diverse screening campaigns. The benzamide (B126) scaffold is a well-established pharmacophore present in numerous approved drugs, known to interact with a wide range of biological targets. researchgate.netnih.govcyberleninka.runanobioletters.com The trifluoromethoxy (-OCF3) group can significantly enhance metabolic stability, membrane permeability, and binding affinity due to its unique electronic and lipophilic properties. mdpi.combohrium.comscilit.com The hydroxyl (-OH) group provides a key site for hydrogen bonding, a crucial interaction for molecular recognition at biological targets.
The process of integrating a novel compound like this compound into an HTS library involves several key stages, as outlined in the table below.
| Stage | Description | Key Considerations for this compound |
| Synthesis & Purification | Large-scale, high-purity synthesis of the compound. | Development of an efficient and scalable synthetic route. Purity of >95% is typically required for HTS. |
| Solubility Assessment | Determination of solubility in standard HTS solvents (e.g., DMSO). | The trifluoromethoxy group may influence solubility; empirical testing is essential. |
| Compound Formatting | Dispensing into microtiter plates at a standardized concentration. | Accurate liquid handling to ensure consistency across screening plates. |
| Database Integration | Entry of chemical structure and properties into the library database. | Correct annotation of structural features to aid in hit interpretation. |
Once integrated, this compound could be screened against a multitude of biological targets. Given the prevalence of benzamide-containing molecules in various therapeutic areas, initial screening efforts could focus on targets such as G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic or inflammatory diseases. nih.govmdpi.com
Development of Novel Delivery Systems for Research Applications
The effective delivery of a compound to its site of action is paramount for its utility in both in vitro and in vivo research. For a novel compound like this compound, the development of appropriate delivery systems is a crucial research avenue to ensure its bioavailability and stability in experimental models.
The physicochemical properties of this compound, such as its predicted lipophilicity and potential for hydrogen bonding, will dictate the most suitable delivery strategies. Initial characterization of these properties is a prerequisite for the rational design of delivery systems.
| Property | Predicted Influence on Delivery | Potential Delivery Strategy |
| Lipophilicity (from -OCF3) | May lead to poor aqueous solubility but good membrane permeability. | Nanoparticle-based systems (e.g., liposomes, polymeric micelles), cyclodextrin (B1172386) complexes. |
| Hydrogen Bonding (from -OH and -NH2) | Can influence solubility and interactions with excipients. | Formulation with hydrogen bond-accepting polymers. |
| Metabolic Stability (from -OCF3) | Potentially enhanced stability against metabolic enzymes. | May reduce the need for complex protective formulations. |
Research in this area would focus on formulating this compound into various delivery platforms and evaluating their performance. Key experimental steps would include:
Formulation Development: Preparation of different formulations, such as nanocrystal suspensions, amorphous solid dispersions, or lipid-based systems. nih.gov
In Vitro Characterization: Assessment of particle size, drug loading, and release kinetics.
Permeability Studies: Evaluation of transport across cellular barriers, such as Caco-2 cell monolayers.
In Vivo Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated compound in animal models.
The development of effective delivery systems will be instrumental in enabling the comprehensive biological evaluation of this compound.
Strategies for Lead Optimization and Derivative Synthesis in Research
Should initial screening studies identify this compound as a "hit" compound with promising activity, the next logical step is lead optimization. This process involves the systematic synthesis of derivatives to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.orgnih.govijddd.com
The structure of this compound offers multiple avenues for chemical modification. A systematic structure-activity relationship (SAR) study would be undertaken to explore the contribution of each part of the molecule to its biological activity.
| Region of Modification | Potential Synthetic Strategies | Desired Outcome |
| Benzamide Nitrogen | Alkylation, acylation, or replacement with other functional groups. | Modulate hydrogen bonding capacity and steric bulk. |
| Hydroxyl Group | Etherification, esterification, or replacement with other hydrogen bond donors/acceptors. | Fine-tune binding interactions and solubility. |
| Aromatic Ring | Introduction of additional substituents (e.g., halogens, alkyl groups). | Alter electronic properties and explore new binding pockets. |
| Trifluoromethoxy Position | Isomeric relocation to other positions on the aromatic ring. | Probe the importance of the substitution pattern for activity. |
The synthesis of a focused library of derivatives would be guided by computational modeling and a deep understanding of the target's structure, if known. nih.gov For instance, if the target is a protein with a well-defined binding pocket, molecular docking studies could predict which modifications are most likely to enhance binding affinity. The overarching goal of lead optimization is to transform a promising hit into a highly potent and selective lead compound suitable for further preclinical development. ijddd.com
Advanced Methodological Developments for Comprehensive Characterization
A thorough understanding of the chemical and physical properties of this compound is essential for its development and application in any field. The use of advanced analytical techniques is crucial for its comprehensive characterization.
Given the presence of fluorine in the molecule, specialized analytical methods are required for accurate quantification and structural elucidation. nih.govnih.gov
| Analytical Technique | Application for this compound | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Elemental composition confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H, 13C, and 19F NMR for structural elucidation. | Unambiguous confirmation of the chemical structure and purity. |
| X-ray Crystallography | Determination of the three-dimensional solid-state structure. | Precise bond lengths, bond angles, and intermolecular interactions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirmation of the presence of -OH, -NH2, C=O, and C-O-C bonds. |
| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties. | Melting point, and polymorphism. |
| Combustion Ion Chromatography (CIC) | Elemental analysis for fluorine content. | Quantitative determination of fluorine percentage. |
The development of validated analytical methods is not only a prerequisite for ensuring the quality and consistency of the compound for research purposes but also forms the basis for future regulatory submissions should the compound progress towards commercial application. These advanced methods provide a detailed molecular portrait, which is indispensable for rational drug design, materials science, and quality control.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-5-(trifluoromethoxy)benzamide, and how can regioselectivity be controlled?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. First, introduce the trifluoromethoxy group via electrophilic aromatic substitution using trifluoromethylating agents (e.g., TFAA or TfOH) under anhydrous conditions. Subsequent hydroxylation at the 3-position can be achieved via directed ortho-metalation (DoM) followed by oxidation. Finally, coupling with an amide group may employ carbodiimide-based reagents (e.g., EDC/HOBt) in DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (≥75%) .
- Key Considerations : Monitor reaction progress using TLC and HPLC. Regioselectivity is influenced by directing groups (e.g., methoxy or halogens) and steric effects.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : -NMR will show a singlet for the -OCF group (~δ 7.2 ppm) and a broad peak for the phenolic -OH (δ 9-10 ppm). -NMR confirms trifluoromethoxy substitution (δ -55 to -60 ppm).
- IR : Stretching vibrations for -OH (~3200 cm), amide C=O (~1650 cm), and C-O-C (trifluoromethoxy, ~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] (expected m/z: 250.04 for CHFNO).
Q. What strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 1-13) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting half-life (t) and major byproducts (e.g., hydrolysis of the amide bond).
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–3 months, analyzing purity monthly.
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products via LC-MS .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence bioavailability and target binding in enzyme inhibition studies?
- Methodological Answer :
- Lipophilicity : Measure logP (octanol/water) to assess enhanced membrane permeability due to the -OCF group. Compare with non-fluorinated analogs.
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (K) for targets like kinases or proteases. Molecular docking (AutoDock, Schrödinger) identifies interactions (e.g., hydrophobic pockets accommodating -OCF).
- Metabolic Stability : Perform liver microsome assays to evaluate resistance to oxidative metabolism .
Q. In cases of contradictory bioactivity data, what analytical approaches resolve discrepancies?
- Methodological Answer :
- Dose-Response Repetition : Replicate assays (n ≥ 3) across multiple cell lines or enzymatic preparations to rule out batch variability.
- Off-Target Screening : Use proteome-wide affinity pulldowns (e.g., CETSA) to identify unintended targets.
- Data Normalization : Include positive/negative controls (e.g., known inhibitors) and normalize activity to cell viability (MTT assay) or protein concentration (Bradford assay).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., solvent effects, assay pH) .
Q. What in silico methods predict interactions between this compound and protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in active sites (e.g., COX-2, cytochrome P450). Prioritize poses with hydrogen bonds to the amide group and hydrophobic contacts with -OCF.
- QSAR Modeling : Train models on benzamide derivatives’ bioactivity data (IC, EC) to predict potency. Descriptors include topological polar surface area (TPSA) and molar refractivity.
- MD Simulations : Run 100-ns simulations (AMBER, GROMACS) to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
